molecular formula C24H19N3O3 B12047055 1-Hydroxy-4-((2-methoxyphenyl)diazenyl)-N-phenyl-2-naphthamide CAS No. 478250-35-0

1-Hydroxy-4-((2-methoxyphenyl)diazenyl)-N-phenyl-2-naphthamide

Cat. No.: B12047055
CAS No.: 478250-35-0
M. Wt: 397.4 g/mol
InChI Key: XBGGLFONRAKGCV-UHFFFAOYSA-N
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Description

1-Hydroxy-4-((2-methoxyphenyl)diazenyl)-N-phenyl-2-naphthamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a hydroxy group, a methoxyphenyl diazenyl group, and a naphthamide moiety, making it a subject of interest in organic chemistry and material science.

Preparation Methods

The synthesis of 1-Hydroxy-4-((2-methoxyphenyl)diazenyl)-N-phenyl-2-naphthamide typically involves multiple steps, including the formation of the diazenyl group and the coupling of the naphthamide moiety. Common synthetic routes include:

    Diazotization Reaction: This involves the reaction of aniline derivatives with nitrous acid to form diazonium salts.

    Coupling Reaction: The diazonium salt is then coupled with a naphthamide derivative under controlled conditions to form the desired compound.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow systems to enhance efficiency and yield.

Chemical Reactions Analysis

1-Hydroxy-4-((2-methoxyphenyl)diazenyl)-N-phenyl-2-naphthamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction: The diazenyl group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Hydroxy-4-((2-methoxyphenyl)diazenyl)-N-phenyl-2-naphthamide has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of dyes, pigments, and other materials due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 1-Hydroxy-4-((2-methoxyphenyl)diazenyl)-N-phenyl-2-naphthamide involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and diazenyl groups play crucial roles in its binding affinity and specificity. The compound may exert its effects through pathways involving oxidative stress, signal transduction, and gene expression modulation.

Comparison with Similar Compounds

1-Hydroxy-4-((2-methoxyphenyl)diazenyl)-N-phenyl-2-naphthamide can be compared with similar compounds such as:

    1-Hydroxy-2-naphthamide: Lacks the diazenyl and methoxyphenyl groups, resulting in different chemical properties and applications.

    4-((2-Methoxyphenyl)diazenyl)-N-phenyl-2-naphthamide:

    N-Phenyl-2-naphthamide: Lacks both the hydroxy and diazenyl groups, making it less versatile in chemical reactions.

Properties

CAS No.

478250-35-0

Molecular Formula

C24H19N3O3

Molecular Weight

397.4 g/mol

IUPAC Name

1-hydroxy-4-[(2-methoxyphenyl)diazenyl]-N-phenylnaphthalene-2-carboxamide

InChI

InChI=1S/C24H19N3O3/c1-30-22-14-8-7-13-20(22)26-27-21-15-19(23(28)18-12-6-5-11-17(18)21)24(29)25-16-9-3-2-4-10-16/h2-15,28H,1H3,(H,25,29)

InChI Key

XBGGLFONRAKGCV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N=NC2=CC(=C(C3=CC=CC=C32)O)C(=O)NC4=CC=CC=C4

Origin of Product

United States

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